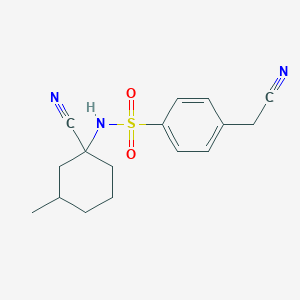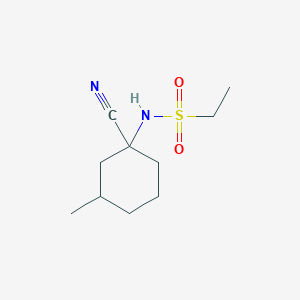
4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized for its potential use in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This binding is thought to occur through the formation of covalent bonds between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of certain enzymes. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important in the regulation of pH in the body. This can have implications for the study of various physiological processes, such as acid-base balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This can allow for the study of the specific role of these enzymes in various biological processes. However, a limitation of using this compound is its potential toxicity, which can affect the viability of cells or organisms under study.
Direcciones Futuras
There are several future directions for research on 4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide. One potential area of study is its use in the development of new drugs or therapies for various diseases. Another area of research could be the investigation of its potential toxicity and safety in different experimental models. Additionally, the compound could be used to study the role of specific enzymes in various physiological processes, such as acid-base balance or metabolism.
Métodos De Síntesis
The synthesis of 4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide involves the reaction of 4-(chloromethyl)benzenesulfonamide with 1-cyano-3-methylcyclohexane in the presence of a base such as potassium carbonate. The resulting compound is then treated with cyanogen bromide to yield the final product.
Aplicaciones Científicas De Investigación
4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide has potential applications in scientific research, particularly in the study of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which are involved in important physiological processes. This inhibition can be used to study the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-3-2-9-16(11-13,12-18)19-22(20,21)15-6-4-14(5-7-15)8-10-17/h4-7,13,19H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFOJYQWMDUZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NS(=O)(=O)C2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylethanone](/img/structure/B7663103.png)
![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)

![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)


![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)

![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
